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Introduction

1-Methoxycyclopropanecarboxylic acid (CAS No: 100683-08-7) is a functionalized

cyclopropane derivative that serves as a versatile building block in organic synthesis,

particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure,

featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid

group, imparts distinct chemical properties and reactivity. The rigid cyclopropane scaffold is a

valuable motif in medicinal chemistry, often employed to lock a molecule into a specific

conformation to enhance binding affinity to biological targets and to improve metabolic stability

by blocking sites susceptible to enzymatic oxidation.[1] This technical guide provides a

comprehensive overview of the known physicochemical properties of 1-
methoxycyclopropanecarboxylic acid, detailed experimental protocols for their

determination, and an illustration of its role in a key biological pathway.

Core Physicochemical Properties
Quantitative experimental data for 1-methoxycyclopropanecarboxylic acid is not extensively

available in the public domain. Much of the available data is derived from computational
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predictions or extrapolated from structurally similar compounds, such as 1-

methylcyclopropanecarboxylic acid. The following table summarizes the available data.

Property Value Source

Molecular Formula C₅H₈O₃ Benchchem[1]

Molecular Weight 116.12 g/mol Benchchem[1]

Appearance Yellow oil Benchchem[1]

pKa (Predicted)

Not explicitly found, but the

carboxylic acid group's acidity

is crucial for ionic interactions.

logP (Predicted)

Not explicitly found, but is a

key predictor of cell membrane

permeability.

Solubility

No quantitative data found.

General principles suggest

some aqueous solubility due to

the carboxylic acid and

methoxy groups.

Melting Point

Not available. The related 1-

methylcyclopropanecarboxylic

acid has a melting point of 30-

32 °C.[2]

Boiling Point

Not available. The related 1-

methylcyclopropanecarboxylic

acid has a boiling point of 183-

185 °C.[2]

Experimental Protocols
Due to the limited availability of direct experimental data for 1-
methoxycyclopropanecarboxylic acid, this section provides detailed, generalized protocols
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for determining the key physicochemical properties of carboxylic acids. These methods are

widely applicable and can be adapted for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, absorption, and biological

activity. Potentiometric titration is a standard method for its determination.[3][4]

Methodology:

Preparation of the Analyte Solution: Accurately weigh a sample of 1-
methoxycyclopropanecarboxylic acid and dissolve it in a known volume of deionized

water to create a solution of known concentration (e.g., 0.01 M). If solubility in water is

limited, a co-solvent such as methanol or ethanol may be used, though this can influence the

apparent pKa.

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium

hydroxide (NaOH), ensuring it is carbonate-free.

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[4]

Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) to the

analyte solution while continuously stirring and recording the pH after each addition.[4]

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate

a titration curve. The equivalence point is the point of steepest inflection on the curve. The

pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been

neutralized.[3][5] This corresponds to the point on the curve where the volume of added

titrant is half of that required to reach the equivalence point.

Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

key indicator of its ability to cross biological membranes. The shake-flask method is the

traditional and most reliable technique for its measurement.[6]
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Methodology:

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g.,

phosphate-buffered saline at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[6]

[7]

Sample Preparation: Prepare a stock solution of 1-methoxycyclopropanecarboxylic acid
in the aqueous phase at a known concentration.

Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the

aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio

can be adjusted depending on the expected lipophilicity of the compound.[6]

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the

partitioning of the solute between the two phases.[8] Afterward, allow the phases to separate

completely, which can be facilitated by centrifugation.[6]

Concentration Measurement: Carefully separate the aqueous and organic phases.

Determine the concentration of the analyte in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-

10 logarithm of this value.[7]

Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and

bioavailability. The equilibrium solubility can be determined using the shake-flask method.[9]

Methodology:

Sample Preparation: Add an excess amount of 1-methoxycyclopropanecarboxylic acid to

a known volume of water (or a relevant aqueous buffer) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution

is saturated.

Phase Separation: Separate the undissolved solid from the saturated solution. This is

typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a

0.22 µm syringe filter) to obtain a clear supernatant.[9]

Quantification: Determine the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as HPLC with a standard calibration curve.

Reporting: The aqueous solubility is reported as the concentration of the compound in the

saturated solution, typically in units of mg/mL or µg/mL.

Biological Activity and Signaling Pathway
1-Methoxycyclopropanecarboxylic acid has been identified as a decoupler that stimulates

mitochondrial respiration to approximately 160% of baseline levels.[10] Mitochondrial

uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial

membrane, which is normally used by ATP synthase to produce ATP. This uncoupling of

oxidative phosphorylation from ATP synthesis leads to an increase in the rate of electron

transport and oxygen consumption as the cell attempts to re-establish the proton gradient.

Below is a diagram illustrating the general mechanism of mitochondrial uncoupling.
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Mechanism of Mitochondrial Uncoupling by 1-Methoxycyclopropanecarboxylic Acid
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Caption: Mitochondrial uncoupling by 1-methoxycyclopropanecarboxylic acid.

Conclusion
1-Methoxycyclopropanecarboxylic acid is a compound of significant interest in synthetic and

medicinal chemistry. While comprehensive experimental data on its physicochemical properties

are still emerging, its structural characteristics suggest its utility as a versatile synthetic
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intermediate. The provided experimental protocols offer a robust framework for the detailed

characterization of this and similar molecules, which is essential for its application in drug

discovery and development. Furthermore, its identified biological activity as a mitochondrial

uncoupler highlights a potential area for further investigation into its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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